molecular formula C13H15ClN2O B13494172 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

Cat. No.: B13494172
M. Wt: 250.72 g/mol
InChI Key: UFUIYVUDWNVTPL-UHFFFAOYSA-N
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Description

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with pyrrolidine-2-carboxylic acid or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-pyridinecarbonyl chloride hydrochloride
  • (S)-pyrrolidine-2-carboxylic acid hydrochloride
  • 4-(pyrrolidine-2-carbonyl)morpholine

Uniqueness

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride is unique due to its specific structure, which combines the indole ring with a pyrrolidine-2-carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1H-indol-3-yl(pyrrolidin-2-yl)methanone;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11;/h1-2,4-5,8,12,14-15H,3,6-7H2;1H

InChI Key

UFUIYVUDWNVTPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl

Origin of Product

United States

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